Cas no 1782285-43-1 (2-(2-phenoxyethyl)morpholine)

2-(2-phenoxyethyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(2-phenoxyethyl)morpholine
- EN300-1864992
- 1782285-43-1
-
- インチ: 1S/C12H17NO2/c1-2-4-11(5-3-1)14-8-6-12-10-13-7-9-15-12/h1-5,12-13H,6-10H2
- InChIKey: QHMYWHPMLUOFBT-UHFFFAOYSA-N
- SMILES: O1CCNCC1CCOC1C=CC=CC=1
計算された属性
- 精确分子量: 207.125928785g/mol
- 同位素质量: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 169
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- XLogP3: 1.5
2-(2-phenoxyethyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864992-0.1g |
2-(2-phenoxyethyl)morpholine |
1782285-43-1 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1864992-0.5g |
2-(2-phenoxyethyl)morpholine |
1782285-43-1 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1864992-5.0g |
2-(2-phenoxyethyl)morpholine |
1782285-43-1 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1864992-10.0g |
2-(2-phenoxyethyl)morpholine |
1782285-43-1 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1864992-0.25g |
2-(2-phenoxyethyl)morpholine |
1782285-43-1 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1864992-10g |
2-(2-phenoxyethyl)morpholine |
1782285-43-1 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1864992-5g |
2-(2-phenoxyethyl)morpholine |
1782285-43-1 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1864992-1g |
2-(2-phenoxyethyl)morpholine |
1782285-43-1 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1864992-0.05g |
2-(2-phenoxyethyl)morpholine |
1782285-43-1 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1864992-1.0g |
2-(2-phenoxyethyl)morpholine |
1782285-43-1 | 1g |
$1172.0 | 2023-05-26 |
2-(2-phenoxyethyl)morpholine 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
2-(2-phenoxyethyl)morpholineに関する追加情報
Introduction to 2-(2-phenoxyethyl)morpholine (CAS No. 1782285-43-1)
2-(2-phenoxyethyl)morpholine, identified by the Chemical Abstracts Service Number (CAS No.) 1782285-43-1, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of morpholine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of 2-(2-phenoxyethyl)morpholine make it a valuable intermediate in synthesizing various pharmacologically active molecules, particularly those targeting central nervous system disorders, cardiovascular diseases, and inflammatory conditions.
The molecular structure of 2-(2-phenoxyethyl)morpholine consists of a morpholine ring substituted with a 2-phenoxyethyl side chain. This configuration imparts unique physicochemical properties, including solubility characteristics and metabolic stability, which are critical factors in drug design. The presence of the phenoxyethyl group enhances lipophilicity, facilitating better membrane penetration and potentially improving bioavailability. Such attributes make this compound a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in morpholine derivatives due to their role as key scaffolds in drug discovery. 2-(2-phenoxyethyl)morpholine has been studied for its potential as an intermediate in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of several clinically used drugs, suggesting that derivatives of this compound may exhibit similar pharmacological effects. For instance, morpholine derivatives have been investigated for their anti-inflammatory and analgesic properties, making 2-(2-phenoxyethyl)morpholine a subject of interest in developing new treatments for chronic pain and inflammatory diseases.
One of the most compelling aspects of 2-(2-phenoxyethyl)morpholine is its versatility in chemical modifications. The morpholine ring can be functionalized in various ways to tailor its biological activity. Researchers have explored modifications such as N-substitution, ring opening, or side chain alterations to enhance potency and selectivity. These modifications are crucial for optimizing drug candidates and minimizing off-target effects. The phenoxyethyl group also offers opportunities for further derivatization, allowing chemists to explore new chemical spaces and discover innovative pharmacophores.
The synthesis of 2-(2-phenoxyethyl)morpholine typically involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation and protecting group strategies are commonly used in the synthesis process. These methods not only enhance efficiency but also enable the production of high-quality intermediates essential for subsequent drug development.
Recent studies have highlighted the potential of 2-(2-phenoxyethyl)morpholine in addressing neurological disorders. Morpholine derivatives have shown promise in modulating neurotransmitter systems, particularly those involved in pain perception and mood regulation. Preliminary research indicates that compounds structurally related to 2-(2-phenoxyethyl)morpholine may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore the importance of continued investigation into this class of compounds.
The pharmaceutical industry has recognized the significance of morpholine derivatives in drug development due to their favorable pharmacokinetic profiles and broad therapeutic potential. 2-(2-phenoxyethyl)morpholine serves as a valuable building block for designing molecules with enhanced efficacy and reduced toxicity. Its role in synthesizing novel therapeutics underscores its importance in modern medicinal chemistry. As research progresses, it is anticipated that more derivatives based on this scaffold will be developed, offering new treatment options for various medical conditions.
In conclusion, 2-(2-phenoxyethyl)morpholine (CAS No. 1782285-43-1) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive intermediate for synthesizing bioactive molecules targeting central nervous system disorders and other diseases. Continued research into this compound and its derivatives will likely yield innovative therapeutic agents that address unmet medical needs. The ongoing exploration of morpholine derivatives highlights their importance as key components in the quest for new medicines.
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